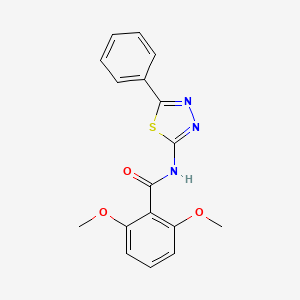

2,6-二甲氧基-N-(5-苯基-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a benzamide moiety, which is a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives .

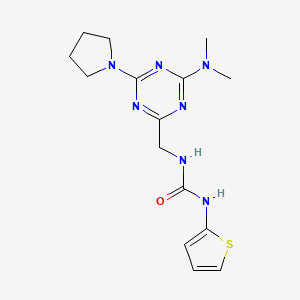

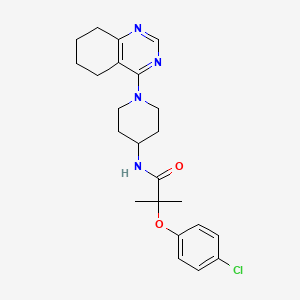

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .

科学研究应用

抗癌活性

研究已经突出了含有噻二唑骨架和苯甲酰胺基团衍生物的潜在抗癌性质。例如,一项研究利用微波辐射合成了具有这些组分的新型席夫碱,展示了对几种人类癌细胞系的显著体外抗癌活性。这些化合物通过MTT测定方法评估,展现出有希望的GI50值,与标准药物阿霉素相当,表明它们作为抗癌药物的潜力(Tiwari et al., 2017)。

抗菌和抗结核活性

该化合物及其衍生物已经被测试其抗菌功效。一项研究合成了苯甲酰胺衍生物并评估了它们对各种细菌和真菌菌株的抗菌活性。一些分子展现出强大的抗菌活性,超过了参考药物,尤其是对革兰氏阳性细菌菌株(Bikobo et al., 2017)。此外,为抗结核目的合成的新型衍生物显示出对结核分枝杆菌的有希望活性,表明它们作为开发新的抗结核药物的骨架的潜力(Nimbalkar et al., 2018)。

用于感应和成像的荧光特性

已经探索了N-(5-苯基-1,3,4-噻二唑-2-基)苯甲酰胺衍生物及其BF2配合物的光物理特性,用于感应和成像应用。这些化合物表现出较大的斯托克斯位移,固态荧光和聚集诱导发光效应(AIEE),使它们适用于荧光探针和材料(Zhang et al., 2017)。

对蚊幼虫的生物活性

特定的苯甲酰胺衍生物,包括与2,6-二甲氧基-N-(5-苯基-1,3,4-噻二唑-2-基)苯甲酰胺结构相关的化合物,已显示出对蚊幼虫的高生物活性。它们对非靶水生生物的安全性表明它们作为环境友好的杀虫剂的潜力(Schaefer et al., 1981)。

未来方向

作用机制

Target of Action

The primary target of 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is the chitin synthesis pathway in certain organisms . Chitin, a long-chain polymer of N-acetylglucosamine, is a key component of the cell walls of fungi and the exoskeletons of arthropods .

Mode of Action

This compound inhibits chitin synthesis, thereby disrupting the formation of the protective cell wall or exoskeleton

Biochemical Pathways

By inhibiting chitin synthesis, 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide affects the integrity of the cell wall or exoskeleton, leading to the death of the organism . The downstream effects of this inhibition can include impaired growth and development, reduced fertility, and increased susceptibility to other stressors.

Result of Action

The inhibition of chitin synthesis by 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can lead to the death of the organism. This is due to the disruption of the cell wall or exoskeleton, which are crucial for the organism’s survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, temperature, and the specific characteristics of the organism (such as its stage of development or health status) can all affect the compound’s effectiveness .

属性

IUPAC Name |

2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-9-6-10-13(23-2)14(12)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXROMVBVOJJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878135 |

Source

|

| Record name | 2-Ph-5[(2,6-diMeOPh)COAm]134thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2452536.png)

![N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2452538.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)

![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2452542.png)

![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)

![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)